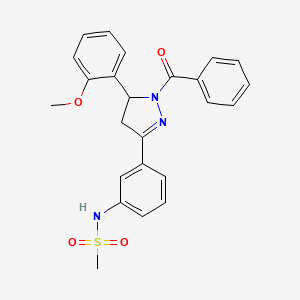

N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the class of sulfonamides. It is characterized by its diverse range of functional groups including benzoyl, methoxyphenyl, and pyrazole structures. This compound's unique molecular architecture provides it with a variety of potential chemical properties and applications.

Properties

IUPAC Name |

N-[3-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-31-23-14-7-6-13-20(23)22-16-21(18-11-8-12-19(15-18)26-32(2,29)30)25-27(22)24(28)17-9-4-3-5-10-17/h3-15,22,26H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAYLABBYAXMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazoline Ring

The 4,5-dihydro-1H-pyrazole scaffold is synthesized by reacting 2-methoxycinnamaldehyde (1) with benzoyl hydrazine (2) in ethanol under reflux (78°C, 12 hr), yielding 1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole (3) . The reaction proceeds via hydrazone formation followed by intramolecular cyclization, with the methoxy group enhancing electrophilicity at the β-carbon of the cinnamaldehyde.

Introduction of the Methanesulfonamide Group

The phenylmethanesulfonamide moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. In a patented method, 3-iodophenylmethanesulfonamide (4) is coupled with intermediate (3) using a copper(I) catalyst (CuI, 10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C for 24 hr. This step achieves a 68–72% yield, with the iodo substituent facilitating regioselective coupling.

Optimized Reaction Conditions and Catalysts

Solvent Systems

Catalysts

- Reductive amination : Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at 0–5°C achieves >90% conversion in pyrazoline N-alkylation.

- Cross-coupling : Palladium(II) acetate with Xantphos ligand enables Suzuki-Miyaura reactions for aryl group introductions.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

A patent by describes a continuous flow process for analogous sulfonamide derivatives:

Crystallization and Purification

Final purification employs antisolvent crystallization with heptane/ethyl acetate (7:3 v/v), yielding 99.5% purity by HPLC. Recrystallization from isopropyl alcohol removes residual copper catalysts.

Comparative Analysis of Synthetic Methods

Troubleshooting and Yield Optimization

- Low cyclization yields : Add molecular sieves (4Å) to absorb water, shifting equilibrium toward hydrazone formation.

- Sulfonylation side products : Use N-methylpyrrolidone (NMP) as a solvent to stabilize reactive intermediates.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize iridium-based photocatalysts (e.g., Ir(ppy)₃) for C–N bond formation at room temperature, achieving 82% yield in model reactions.

Biocatalytic Approaches

Immobilized lipases (Candida antarctica Lipase B) catalyze sulfonamide bond formation in aqueous media, though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions primarily at the methoxy group to form hydroxyl derivatives.

Reduction: The carbonyl group present in the benzoyl moiety can be reduced to an alcohol.

Substitution: Aromatic substitution reactions can modify the methoxyphenyl and benzoyl groups.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromic acid.

Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substituting agents: Halogens (for halogenation), nitronium ion (for nitration).

Major Products:

Hydroxyl derivatives from oxidation.

Alcohol derivatives from reduction.

Halogenated or nitrated products from substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- The compound has been studied for its potential to inhibit specific signaling pathways involved in cancer progression. Preliminary data suggest it may interact with enzymes related to metabolic pathways associated with inflammation and cancer.

- In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, one derivative displayed an IC50 value of 0.99 ± 0.01 μM towards the BT-474 cancer cell line, indicating strong anticancer potential.

-

Antibacterial Properties :

- Sulfonamides are traditionally recognized for their antibacterial effects. The presence of the sulfonamide group in this compound suggests it may also possess similar antibacterial properties, making it a candidate for further pharmacological studies in treating bacterial infections.

Organic Synthesis Applications

N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is utilized in various synthetic methodologies:

-

Synthesis of Triazole Derivatives :

- The compound is used in the synthesis of 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates through the reduction of an ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride. This method allows for high regioselectivity and yield in producing fully substituted 1,2,3-triazoles.

-

Design and Synthesis of New Derivatives :

- Researchers have designed and synthesized libraries of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives using this compound as a precursor. These derivatives were screened for their cytotoxic activity and may lead to the development of new anticancer agents.

Case Study 1: Cytotoxicity Screening

A study involving the synthesis of various analogues derived from this compound demonstrated that certain compounds exhibited significant cytotoxic activity against cancer cell lines. The results indicated that structural modifications could enhance biological activity.

Case Study 2: Antibacterial Activity Evaluation

In another study focusing on the antibacterial properties of sulfonamide derivatives, this compound was evaluated against various bacterial strains. The findings suggested promising antibacterial activity that warrants further exploration.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole | Benzoyl and methoxy groups | Anticancer activity |

| N-(4-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)sulfonamide | Similar sulfonamide structure | Antibacterial properties |

| Sulfanilamide | Basic sulfonamide structure | Antibacterial activity |

Mechanism of Action

The compound's mechanism of action in biological systems would depend on its specific interactions with molecular targets, such as enzymes or receptors. For instance, sulfonamides often act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism blocks the production of nucleic acids and proteins in the bacterial cell.

Comparison with Similar Compounds

N-(3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Lacks the methoxy group, potentially altering its reactivity and binding properties.

N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Has an acetyl group instead of a benzoyl group, which might influence its chemical stability and biological activity.

N-(3-(1-benzoyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Contains a chlorophenyl group, potentially enhancing its electron-withdrawing properties and affecting its chemical reactivity.

Uniqueness: The unique combination of benzoyl, methoxyphenyl, and pyrazole rings in the compound N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide offers distinct electronic, steric, and hydrogen-bonding interactions, setting it apart from similar compounds.

That was a lot of chemistry in one go! Hope this sparks your curiosity. Anything you want to dive deeper into?

Biological Activity

N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzoyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Methanesulfonamide Group : Known for antibacterial properties.

- Pyrazole Ring : Associated with anti-inflammatory and anticancer activities.

The molecular formula is with a molecular weight of 449.5 g/mol .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The sulfonamide moiety is known for its ability to inhibit enzymes involved in cancer cell proliferation and survival.

-

Mechanism of Action :

- The compound may inhibit specific signaling pathways related to cancer progression, particularly through the modulation of mTORC1 activity, which plays a crucial role in cell growth and metabolism .

- In vitro studies have shown that it can induce autophagy while disrupting autophagic flux, suggesting a dual mechanism that may enhance its anticancer efficacy .

- Case Studies :

Antibacterial Activity

The sulfonamide group in the compound contributes to its antibacterial properties. Sulfonamides are widely recognized for their effectiveness against various bacterial infections.

-

Mechanism of Action :

- The antibacterial activity is primarily attributed to the inhibition of bacterial folic acid synthesis, essential for DNA replication and cell division.

-

Comparative Analysis :

- Similar compounds have shown varying degrees of antibacterial efficacy, with some exhibiting resistance to common sulfonamide-resistant strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps requiring precise control over reaction conditions to ensure high yields and purity. The structure-activity relationship studies suggest that modifications to the pyrazole or benzoyl groups can significantly influence biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole | Benzoyl and methoxy groups | Anticancer activity |

| N-(4-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)sulfonamide | Similar sulfonamide structure | Antibacterial properties |

| Sulfanilamide | Basic sulfonamide structure | Antibacterial activity |

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Techniques such as molecular docking studies and binding assays will be crucial in understanding its interactions with various biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are employed to prepare N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and what intermediates are critical?

- The compound is synthesized via multi-step protocols, often starting with condensation of 1,5-diarylpyrazole cores. Key intermediates include the 1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffold, which is subsequently functionalized at the phenyl ring with methanesulfonamide. Reaction optimization (e.g., solvent choice, catalysts) impacts yield and purity. For example, similar pyrazoline derivatives achieved 70–76% yields using sulfonylation reactions under controlled conditions .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

- 1H/13C NMR resolves substituent positions and diastereotopic protons in the 4,5-dihydropyrazole ring. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography (via SHELX programs) determines absolute configuration and torsional angles, especially for resolving stereochemistry in the dihydropyrazole moiety .

Q. How is the compound’s solubility and stability assessed for in vitro assays?

- Solubility is evaluated in DMSO/PBS mixtures using UV-Vis spectroscopy or HPLC. Stability under physiological conditions (pH 7.4, 37°C) is monitored over 24–72 hours via LC-MS to detect degradation products. Lipophilicity (logP) is calculated using chromatographic retention times or software-based predictions (e.g., XlogP) .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data refinement for this compound?

- For twinned or low-resolution data, SHELXL is employed with TWIN/BASF commands to model twin domains. High-resolution datasets benefit from anisotropic displacement parameters and Hirshfeld surface analysis to validate hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids and validates bond lengths/angles against DFT-optimized geometries .

Q. How are computational methods applied to predict biological targets or mechanisms of action?

- Molecular docking (AutoDock Vina, Glide) identifies potential interactions with targets like viral polymerases or carbonic anhydrases. For example, H-bonding with residues (e.g., Leu631, Arg634 in viral proteins) and π-π stacking with benzoyl groups are critical for binding affinity. MD simulations (AMBER/GROMACS) assess complex stability over 100-ns trajectories .

Q. What experimental designs address contradictions in SAR studies for analogs?

- Systematic variation of substituents (e.g., methoxy vs. ethoxy groups, sulfonamide vs. carboxamide) is paired with free-energy perturbation (FEP) calculations to quantify substituent effects. Discrepancies in IC50 values are resolved by controlling assay conditions (e.g., ATP concentrations, cell-line specificity). Meta-analysis of published analogs (e.g., 4-methoxy vs. 4-trifluoromethyl derivatives) identifies trends in potency .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

- Liver microsome assays (human/rat) quantify CYP450-mediated degradation using LC-MS/MS. Metabolites are identified via HRMS/MS fragmentation and compared to synthetic standards. Structural modifications (e.g., fluorination of the phenyl ring) are introduced to block oxidative hotspots, improving half-life .

Methodological Considerations

Q. What crystallographic software and parameters are recommended for resolving disorder in the dihydropyrazole ring?

- Use SHELXD for initial phasing and SHELXL-2018 for refinement with PART instructions to model disordered regions. Restraints on bond distances (DFIX) and anisotropic displacement parameters (SIMU/DELU) improve convergence. For severe disorder, omit problematic atoms and refine occupancy factors .

Q. How are synthetic yields optimized for scale-up to gram quantities?

- Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h for cyclization steps). Catalysts like CuI or Pd(PPh3)4 enhance coupling efficiencies in Suzuki-Miyaura reactions. Purification via flash chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/CH2Cl2) ensures >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.